Sacubitrilat

Vue d'ensemble

Description

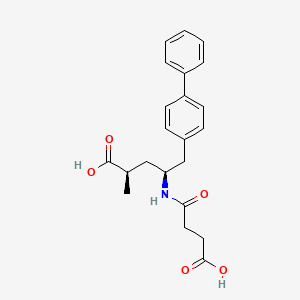

Sacubitrilat, also known as LBQ657, is the active metabolite of the antihypertensive drug sacubitril . It is used in the treatment of heart failure .

Synthesis Analysis

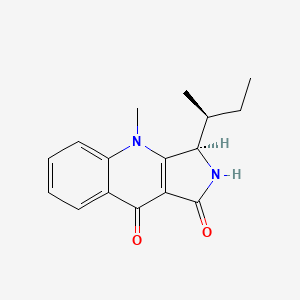

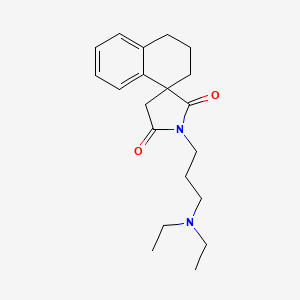

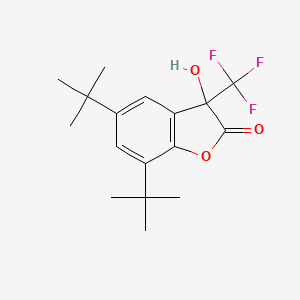

An efficient enantioselective approach of Sacubitril 1, a NEP inhibitor, has been described. The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric diydroxylation (AD), and Heck coupling reactions as key steps .Molecular Structure Analysis

Sacubitrilat has a molecular formula of C22H25NO5 . Its IUPAC name is (2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid .Chemical Reactions Analysis

Sacubitrilat has demonstrated promising anticancer activity against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231) cells . It induces apoptotic-mediated cell death by generating high ROS and arresting the cell cycle at the subG0/G1 phases .Physical And Chemical Properties Analysis

Sacubitrilat has a molecular weight of 383.4 g/mol . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Summary of the Application

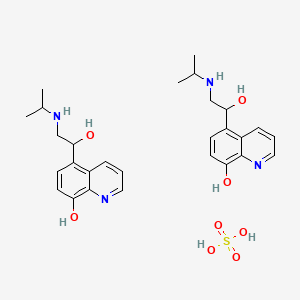

Sacubitrilat, the active metabolite of Sacubitril, is used in combination with Valsartan to treat heart failure . This combination is known as an Angiotensin Receptor-Neprilysin Inhibitor (ARNI). ARNIs have a dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system .

Methods of Application or Experimental Procedures

Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

The clinical benefit of Sacubitril/Valsartan, as shown in clinical trials, has positioned the drug class as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction . It has been shown to reduce the occurrence of the primary endpoint (cardiovascular death or hospitalization for heart failure) by 20% with a 16% reduction in all-cause mortality .

Application in Cardiovascular Health: Treatment of Hypertension

Summary of the Application

Sacubitril/Valsartan is also used in the treatment of hypertension . It is superior to conventional RAS blockers in lowering blood pressure in patients with hypertension .

Methods of Application or Experimental Procedures

As with heart failure, Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Clinical trials suggest that Sacubitril/Valsartan can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application in Cardiovascular Health: Cardiac Remodeling

Summary of the Application

Sacubitril/Valsartan has been studied for its effects on cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . Cardiac remodeling is a complex structural transformation marked by changes in the size and shape of the myocardium .

Methods of Application or Experimental Procedures

Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Accumulating evidence has unveiled the cardioprotective effects of Sacubitril/Valsartan on cellular and molecular modulation in cardiac remodeling . Large-scale randomized clinical trials have confirmed its supremacy over other traditional heart failure treatments .

Application in Cardiovascular Health: Treatment of Hypertrophic Cardiomyopathy

Summary of the Application

Hypertrophic cardiomyopathy can also evolve into heart failure . Sacubitril/Valsartan has been studied for its potential benefits in this condition .

Methods of Application or Experimental Procedures

As with other conditions, Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Clinical trials suggest that Sacubitril/Valsartan can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application in Cardiovascular Health: Modulation of Multiple Factors in Cardiovascular System

Summary of the Application

Sacubitril/Valsartan has been studied for its potential to modulate multiple factors inside and outside the cardiovascular system . This is particularly important in the treatment of hypertension, where it’s crucial to understand the potential properties of the drug beyond its effect on reducing peripheral blood pressure .

Methods of Application or Experimental Procedures

Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Analysis of clinical trials implies that Sacubitril/Valsartan can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application in Cardiovascular Health: Treatment of Long-Standing Uncontrolled Hypertension

Summary of the Application

Long-standing uncontrolled hypertension often leads to heart failure . Sacubitril/Valsartan has been studied for its potential benefits in this condition .

Methods of Application or Experimental Procedures

As with other conditions, Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Accumulating evidence has unveiled the cardioprotective effects of Sacubitril/Valsartan on cellular and molecular modulation in cardiac remodeling . Large-scale randomized clinical trials have confirmed its supremacy over other traditional heart failure treatments .

Safety And Hazards

Orientations Futures

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan .

Propriétés

IUPAC Name |

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBNVUFHFMVMDB-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164369 | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sacubitrilat | |

CAS RN |

149709-44-4 | |

| Record name | LBQ-657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sacubitrilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACUBITRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

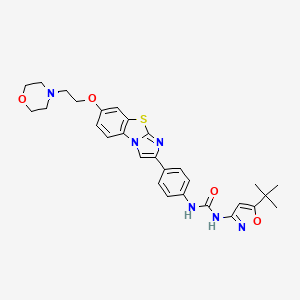

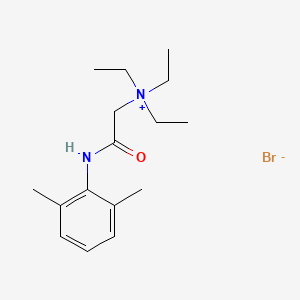

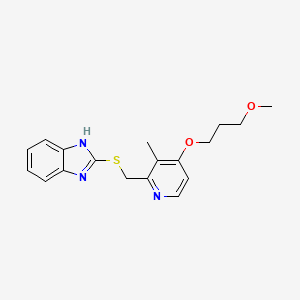

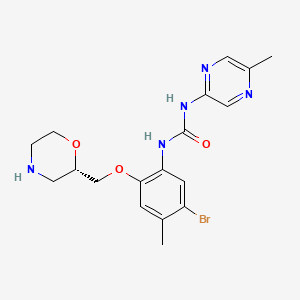

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.